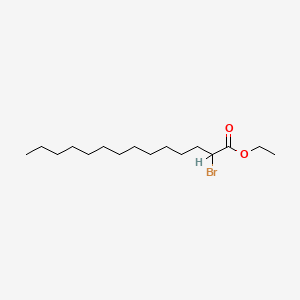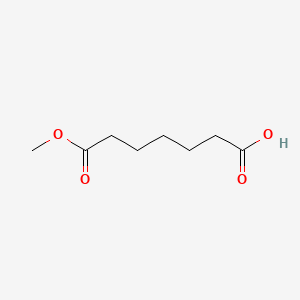
2-苄基-3-苯基丙酸
描述
2-Benzyl-3-phenylpropanoic acid (2-BPP) is an organic compound that belongs to the class of compounds known as carboxylic acids. It is a derivative of phenylpropanoic acid and is commonly used in research and laboratory experiments. 2-BPP is a colorless solid that is insoluble in water, but soluble in ethanol and ether. It has a melting point of about 87°C and a boiling point of about 223°C.
科学研究应用
医药研究
2-苄基-3-苯基丙酸: 由于其结构与已知具有多种药理特性的苯丙酸相似,因此在医药领域具有潜在的应用 。它可以作为药物合成的前体或中间体,这些药物靶向体内特定的受体或酶。
食品工业
在食品工业中,与2-苄基-3-苯基丙酸相关的苯丙酸因其防腐性能而被利用,用于保持冷冻食品的香味质量,并作为添加剂以恢复原始颜色 。对2-苄基-3-苯基丙酸类似应用的研究可能导致新的食品保存技术。
材料科学
该化合物作为生产液晶聚合物的单体的潜力很大,液晶聚合物用于电子应用 。它在材料科学中的作用可以扩展到探索具有独特电气或机械性能的新材料。
生物技术
在生物技术应用中,2-苄基-3-苯基丙酸可能参与利用大肠杆菌等微生物系统进行苯丙酸的人工生物合成 。这可能为生产复杂的植物次生代谢物铺平道路。
农业
农业研究可以探索2-苄基-3-苯基丙酸在酚类糖苷生物合成中的应用,酚类糖苷在植物-食草动物相互作用中发挥作用 。它可能有助于开发天然杀虫剂或生长促进剂。
环境应用
虽然没有直接引用2-苄基-3-苯基丙酸的特定环境应用,但其结构类似物正在被研究,以了解其在环境安全中的作用以及作为传统化学物质的潜在绿色替代品 。
化妆品
苯丙酸在化妆品中具有应用,对2-苄基-3-苯基丙酸的研究可能会导致其作为天然防腐剂或护肤产品中的活性成分的使用,因为它具有酚类结构,已知具有抗氧化特性 。
化学研究
在化学领域,2-苄基-3-苯基丙酸可以作为其反应性和在合成途径中的潜在应用的研究对象,例如制备光学活性化合物或复杂有机合成的中间体 。
安全和危害
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound can undergo various reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
The compound’s reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, suggest that it may be involved in various biochemical pathways .
Pharmacokinetics
Similar compounds are known to have moderately short initial half-lives of 2–5 hours, although they have long terminal half-lives .
Result of Action
The compound’s reactions at the benzylic position suggest that it may cause changes in the structure and function of its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Benzyl-3-phenylpropanoic acid. For instance, the rate of reactions at the benzylic position can be affected by the presence of different reagents and conditions . .
生化分析
Biochemical Properties
2-Benzyl-3-phenylpropanoic acid plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as aromatic-amino-acid aminotransferase and aspartate aminotransferase . These interactions are crucial for the metabolism of aromatic amino acids and other related compounds. The nature of these interactions involves the transfer of amino groups, which is essential for the synthesis and degradation of amino acids.
Cellular Effects
2-Benzyl-3-phenylpropanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular function. Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of 2-Benzyl-3-phenylpropanoic acid involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit enzymes involved in the synthesis of certain metabolites, leading to a decrease in their levels. Conversely, it can activate enzymes that promote the breakdown of specific compounds, thereby altering the metabolic flux within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzyl-3-phenylpropanoic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that its effects on cellular function can persist, leading to sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Benzyl-3-phenylpropanoic acid vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful to cells and tissues .
Metabolic Pathways
2-Benzyl-3-phenylpropanoic acid is involved in several metabolic pathways, including those related to the metabolism of aromatic amino acids. It interacts with enzymes such as aromatic-amino-acid aminotransferase, which plays a role in the synthesis and degradation of these amino acids. These interactions can affect the levels of various metabolites and alter the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, 2-Benzyl-3-phenylpropanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its activity and function, as well as its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of 2-Benzyl-3-phenylpropanoic acid is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, it may be localized to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression .
属性
IUPAC Name |
2-benzyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-16(18)15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLAOGBEJPHFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060684 | |
| Record name | Benzenepropanoic acid, .alpha.-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
618-68-8 | |
| Record name | Dibenzylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, alpha-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzyl-3-phenylpropanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzyl-3-phenylpropanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanoic acid, .alpha.-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepropanoic acid, .alpha.-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Bicyclo[3.3.1]nonan-9-one](/img/structure/B1293812.png)


![2-Hydrazinyl-4-methylbenzo[d]thiazole](/img/structure/B1293816.png)


![2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B1293821.png)


